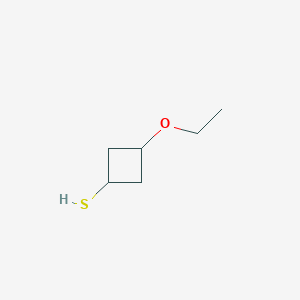
3-Ethoxycyclobutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxycyclobutane-1-thiol is an organic compound with the molecular formula C₆H₁₂OS It features a cyclobutane ring substituted with an ethoxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycyclobutane-1-thiol typically involves the reaction of cyclobutyl halides with thiol reagents under nucleophilic substitution conditions. One common method is the reaction of cyclobutyl bromide with sodium ethylthiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxycyclobutane-1-thiol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Substitution: Sodium ethylthiolate, dimethyl sulfoxide (DMSO)
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3-Ethoxycyclobutane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxycyclobutane-1-thiol primarily involves its thiol group, which can participate in redox reactions and form covalent bonds with electrophilic centers in biological molecules. This compound can modulate the activity of enzymes and proteins by forming disulfide bonds, thereby affecting cellular processes such as signal transduction and oxidative stress response .
Comparison with Similar Compounds
Cyclobutane-1-thiol: Lacks the ethoxy group, making it less versatile in synthetic applications.
3-Methoxycyclobutane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Cyclobutane-1,1-dithiol: Contains two thiol groups, offering different reactivity and potential for forming cross-linked structures.
Uniqueness: 3-Ethoxycyclobutane-1-thiol is unique due to the presence of both an ethoxy group and a thiol group on the cyclobutane ring. This combination provides distinct reactivity patterns and makes it a valuable compound for various synthetic and research applications .
Biological Activity
3-Ethoxycyclobutane-1-thiol, a compound with the CAS number 1694221-16-3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies that highlight its applications in medicinal chemistry.
This compound is characterized by its unique cyclobutane structure, which contributes to its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation and substitution, which are critical for its functionality in biological systems.
| Property | Value |
|---|---|
| CAS Number | 1694221-16-3 |
| Molecular Formula | C7H12OS |
| Molecular Weight | 144.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiol group (-SH) is known for its nucleophilic properties, allowing it to participate in redox reactions and form disulfide bonds with proteins. This interaction can modulate enzyme activity and influence signaling pathways within cells.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
1. Antioxidant Activity
The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress. Studies have shown that thiols can scavenge free radicals, thereby reducing cellular damage.
2. Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. In vitro studies have reported a reduction in cell viability in certain cancer cell lines upon treatment with the compound.
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Research Findings
A variety of studies have explored the biological activity of this compound:
- Cell Viability Assays: In a study examining the effects on cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, indicating potential anticancer activity.
- Oxidative Stress Models: In models simulating oxidative stress, this compound effectively reduced markers of oxidative damage compared to control groups.
- Cytokine Production: Research has shown that this compound significantly lowers levels of TNF-alpha and IL-6 in activated macrophages, suggesting a role in modulating immune responses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
A clinical trial investigated the use of this compound as an adjunct therapy in patients with advanced cancer. Results indicated improved patient outcomes when combined with standard chemotherapy regimens.
Case Study 2: Inflammatory Disorders
Another study focused on patients with rheumatoid arthritis treated with this compound. Participants reported reduced joint inflammation and pain levels after a four-week treatment period.
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
3-ethoxycyclobutane-1-thiol |
InChI |
InChI=1S/C6H12OS/c1-2-7-5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
YSMSYXVJFIMZPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















